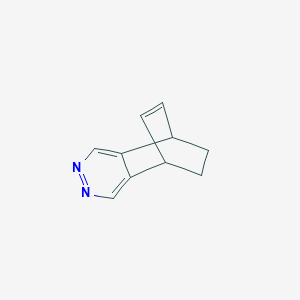
5,8-Dihydro-5,8-ethanophthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dihydro-5,8-ethanophthalazine is a heterocyclic compound that features a bicyclic structure with nitrogen atoms incorporated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,8-Dihydro-5,8-ethanophthalazine can be synthesized through the reaction of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde with hydrazine . The reaction typically involves the use of mild conditions to facilitate the formation of the desired product. Further oxidation with meta-chloroperoxybenzoic acid (MCPBA) can yield an N-oxide derivative, which can then be converted to an exo-6,7-epoxy derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and mild reaction conditions makes this compound amenable to larger-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dihydro-5,8-ethanophthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using MCPBA to form an N-oxide derivative . Further oxidation can lead to the formation of an exo-6,7-epoxy derivative .
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for the oxidation of this compound to form N-oxide derivatives.
Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles or electrophiles under mild conditions.
Major Products Formed
N-oxide Derivative: Formed through oxidation with MCPBA.
Exo-6,7-epoxy Derivative: Formed through further oxidation of the N-oxide derivative.
Aplicaciones Científicas De Investigación
5,8-Dihydro-5,8-ethanophthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5,8-Dihydro-5,8-ethanophthalazine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and other biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it could have significant biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dihydro-5,8-methanophthalazine: Similar in structure but with different substituents on the ring system.
1,5-Naphthyridines: Another class of heterocyclic compounds with nitrogen atoms in the ring system.
Benzodiazepines: Seven-membered heterocycles with nitrogen atoms, used extensively in medicinal chemistry.
Uniqueness
5,8-Dihydro-5,8-ethanophthalazine is unique due to its bicyclic structure and the presence of nitrogen atoms, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
89701-54-2 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
4,5-diazatricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C10H10N2/c1-2-8-4-3-7(1)9-5-11-12-6-10(8)9/h1-2,5-8H,3-4H2 |
Clave InChI |
YOIRDOXBLHOFPV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1C3=CN=NC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)

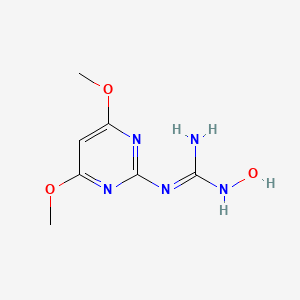



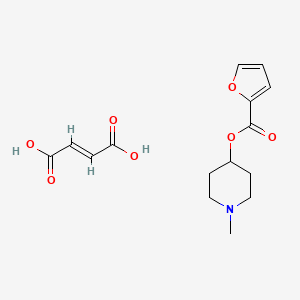
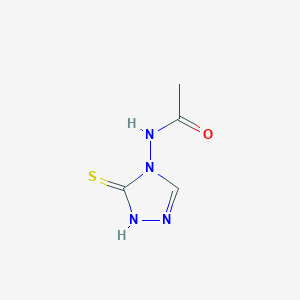
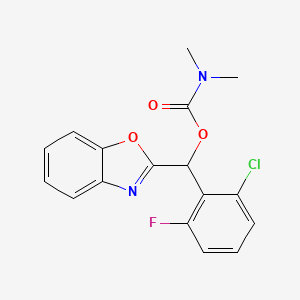
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)

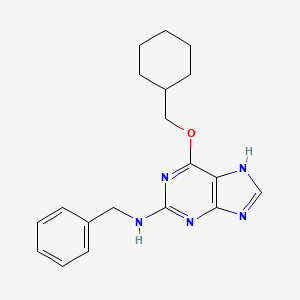
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
